3,4-Difluoro-2'-thiomorpholinomethyl benzophenone
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Overview
Description
3,4-Difluoro-2’-thiomorpholinomethyl benzophenone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Its molecular formula is C18H17F2NOS, and it has a molecular weight of 333.4 g/mol . The compound is characterized by the presence of difluorophenyl and thiomorpholinomethyl groups attached to a benzophenone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2’-thiomorpholinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a halogenation reaction, where fluorine atoms are substituted onto the phenyl ring.
Attachment of Thiomorpholinomethyl Group: The thiomorpholinomethyl group can be attached through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with the benzophenone core.
Industrial Production Methods
Industrial production of 3,4-Difluoro-2’-thiomorpholinomethyl benzophenone may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
3,4-Difluoro-2’-thiomorpholinomethyl benzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-4’-thiomorpholinomethyl benzophenone
- 3,5-Difluoro-2’-thiomorpholinomethyl benzophenone
- 2-Carboethoxy-4’-thiomorpholinomethyl benzophenone
- 2-Cyano-4’-thiomorpholinomethyl benzophenone
Uniqueness
3,4-Difluoro-2’-thiomorpholinomethyl benzophenone is unique due to the presence of both difluorophenyl and thiomorpholinomethyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGMGBTULVXGEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643844 |
Source
|
Record name | (3,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-44-0 |
Source
|
Record name | (3,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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